Cas no 2228828-02-0 (3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid)

3-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid is a fluorinated benzopyran derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of a difluorobutanoic acid moiety enhances its metabolic stability and bioavailability, while the benzopyran scaffold provides a rigid structural framework for selective interactions. This compound may serve as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or cardiovascular pathways. Its unique combination of lipophilicity and electronic properties, conferred by the fluorine atoms, makes it suitable for structure-activity relationship studies. The compound's well-defined stereochemistry further supports its utility in enantioselective synthesis.
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid structure
2228828-02-0 structure
Product name:3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
CAS No:2228828-02-0
MF:C13H14F2O3
MW:256.245271205902
CID:6035687
PubChem ID:165835969

3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
    • 2228828-02-0
    • EN300-1954076
    • Inchi: 1S/C13H14F2O3/c14-13(15)10(6-12(16)17)9-5-8-3-1-2-4-11(8)18-7-9/h1-4,9-10,13H,5-7H2,(H,16,17)
    • InChI Key: PFOJHTSAVGUAOL-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)C1COC2C=CC=CC=2C1)F

Computed Properties

  • Exact Mass: 256.09110063g/mol
  • Monoisotopic Mass: 256.09110063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 2.8

3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1954076-0.05g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
2228828-02-0
0.05g
$1056.0 2023-09-17
Enamine
EN300-1954076-0.1g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
2228828-02-0
0.1g
$1106.0 2023-09-17
Enamine
EN300-1954076-5g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
2228828-02-0
5g
$3645.0 2023-09-17
Enamine
EN300-1954076-1.0g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
2228828-02-0
1g
$1256.0 2023-05-31
Enamine
EN300-1954076-5.0g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
2228828-02-0
5g
$3645.0 2023-05-31
Enamine
EN300-1954076-1g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
2228828-02-0
1g
$1256.0 2023-09-17
Enamine
EN300-1954076-10.0g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
2228828-02-0
10g
$5405.0 2023-05-31
Enamine
EN300-1954076-0.5g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
2228828-02-0
0.5g
$1207.0 2023-09-17
Enamine
EN300-1954076-0.25g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
2228828-02-0
0.25g
$1156.0 2023-09-17
Enamine
EN300-1954076-2.5g
3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid
2228828-02-0
2.5g
$2464.0 2023-09-17

Additional information on 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid

Introduction to 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic Acid (CAS No. 2228828-02-0)

3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228828-02-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in its structure at the 4,4-difluorobutanoic acid moiety introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

The benzopyran core of this compound is a well-studied scaffold in medicinal chemistry, often found in natural products and synthetic drugs. Its aromatic system and heterocyclic ring contribute to its stability and reactivity, enabling various modifications that can fine-tune its biological profile. Specifically, the 3-(3,4-dihydro-2H-1-benzopyran-3-yl) substituent suggests a potential interaction with biological targets such as enzymes or receptors, which is a critical factor in drug design.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. The 4,4-difluorobutanoic acid moiety in this molecule likely contributes to these desirable properties, making it an attractive building block for developing novel therapeutic agents. The fluorine atoms can also serve as handles for further chemical modifications, allowing researchers to explore different derivatives with tailored pharmacological effects.

Current research in the field of benzopyran derivatives has highlighted their potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. For instance, studies have demonstrated that certain benzopyran-based compounds can modulate key signaling pathways involved in disease progression. The structural features of 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid make it a candidate for investigating such mechanisms.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the benzopyran scaffold and the fluorinated side chain provides a rich chemical space for exploration. Researchers may employ computational methods such as molecular docking and virtual screening to identify potential binding interactions with biological targets. These studies could uncover novel therapeutic opportunities and provide insights into the compound's mechanism of action.

The synthesis of 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms requires careful control to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the benzopyran core efficiently. Additionally, protecting group strategies might be necessary to handle the reactive functional groups present in the molecule.

Once synthesized, the compound can be subjected to rigorous pharmacological testing to evaluate its biological activity. In vitro assays can assess its interaction with enzymes or receptors of interest, while animal models can provide insights into its efficacy and safety profiles. These studies are essential for determining whether this molecule has the potential to advance into clinical development.

The role of computational chemistry in drug discovery cannot be overstated. By leveraging advanced computational tools, researchers can predict the properties of 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid and guide experimental design more effectively. Molecular dynamics simulations can provide insights into its conformational flexibility, while quantum mechanical calculations can elucidate its electronic structure. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.

The future prospects of this compound are promising given its unique structural features and potential biological activities. As research in medicinal chemistry continues to evolve, new methodologies for synthesis and characterization will further enhance our ability to explore its therapeutic potential. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians will be crucial in unlocking the full potential of 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid.

In conclusion,3-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorobutanoic acid (CAS No. 2228828-02-0) represents an intriguing molecule with significant potential in pharmaceutical research. Its structural complexity and unique properties make it a valuable candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

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